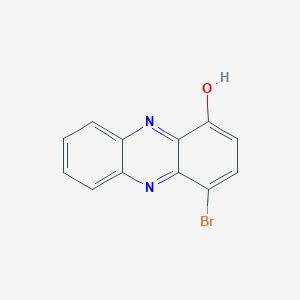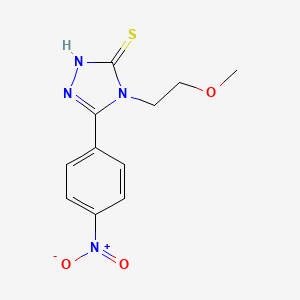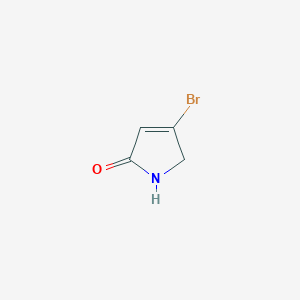![molecular formula C14H10N8 B11763274 5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole](/img/structure/B11763274.png)
5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole is a complex organic compound characterized by the presence of two tetrazole rings attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole typically involves the reaction of 4-cyanobiphenyl with sodium azide under acidic conditions to form the tetrazole rings. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (120°C) for 18-20 hours . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[4’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce various functional groups onto the tetrazole rings.
Aplicaciones Científicas De Investigación
5-[4’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with high nitrogen content for targeted therapies.
Industry: Utilized in the development of high-energy materials and explosives due to its high nitrogen content.
Mecanismo De Acción
The mechanism of action of 5-[4’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole rings can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s high nitrogen content also contributes to its reactivity and potential bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid: Similar structure with a single tetrazole ring attached to a benzoic acid moiety.
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid: Contains a tetrazole ring attached to a butanoic acid chain.
Bis(1H-tetrazol-5-yl)amine: A compound with two tetrazole rings attached to an amine group, used in high-energy materials.
Uniqueness
5-[4’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole is unique due to its biphenyl structure with two tetrazole rings, providing a combination of high nitrogen content and structural stability. This makes it particularly valuable in applications requiring both high reactivity and stability, such as in the development of advanced materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C14H10N8 |
|---|---|
Peso molecular |
290.28 g/mol |
Nombre IUPAC |
5-[4-[4-(2H-tetrazol-5-yl)phenyl]phenyl]-2H-tetrazole |
InChI |
InChI=1S/C14H10N8/c1-5-11(13-15-19-20-16-13)6-2-9(1)10-3-7-12(8-4-10)14-17-21-22-18-14/h1-8H,(H,15,16,19,20)(H,17,18,21,22) |
Clave InChI |
KSMAAKRGCQTKFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=NNN=N3)C4=NNN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


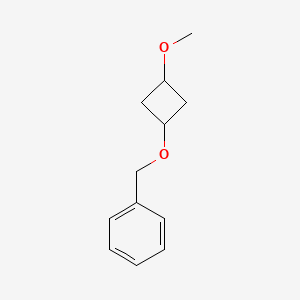
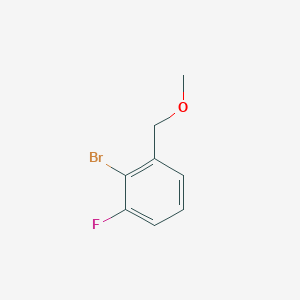
![9-(5-Methylpyridin-2-yl)-4-phenylhexahydro-2H-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborinin-4-ium-9-uide](/img/structure/B11763201.png)
![Naphtho[2,1-b]benzofuran-8-ylboronic acid](/img/structure/B11763203.png)
![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)
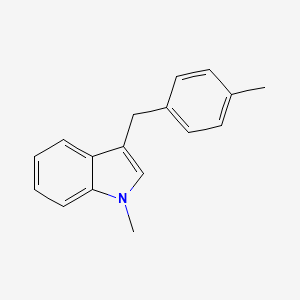
![Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane](/img/structure/B11763232.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)

![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride](/img/structure/B11763244.png)
![5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B11763245.png)
